4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide
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Overview
Description
4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the naphthalene ring and the benzamide moiety suggests potential biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide typically involves the following steps:
Formation of the Sulfamoyl Group: This can be achieved by reacting a suitable amine with sulfuryl chloride or a similar reagent to introduce the sulfamoyl group.
Attachment of the Naphthalen-1-yl Group: This step involves the coupling of the naphthalene derivative with the intermediate formed in the previous step, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Benzamide Moiety:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent due to its structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic natural substrates, leading to inhibition or activation of biological pathways. The naphthalene and benzamide moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Naphthalene derivatives: Compounds like naphthalene-1-sulfonic acid, which have similar structural features.
Benzamides: Compounds like N-(naphthalen-1-yl)benzamide, which share the benzamide moiety.
Uniqueness
4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide is unique due to the combination of the sulfamoyl, naphthalene, and benzamide groups, which may confer distinct biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-naphthalen-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-16-25(17-4-2)29(27,28)20-14-12-19(13-15-20)23(26)24-22-11-7-9-18-8-5-6-10-21(18)22/h3-15H,1-2,16-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOPWOJMGFWLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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